2-(1H-IMIDAZOL-4-YL)-1-METHYL-ETHYLAMINE DIHYDROCHLORIDE
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Overview
Description
2-(1H-IMIDAZOL-4-YL)-1-METHYL-ETHYLAMINE DIHYDROCHLORIDE is a chemical compound that features an imidazole ring, a common structure in many biologically active molecules. This compound is often used in various scientific research applications due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-IMIDAZOL-4-YL)-1-METHYL-ETHYLAMINE DIHYDROCHLORIDE typically involves the cyclization of amido-nitriles. This reaction is catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve continuous processes that are commercially viable, cost-effective, and energy-efficient . These methods ensure high yields and purity, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
2-(1H-IMIDAZOL-4-YL)-1-METHYL-ETHYLAMINE DIHYDROCHLORIDE undergoes several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, such as acylation.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid (HCl) for protonation and various carbonyl compounds for nucleophilic substitution. The reaction conditions are typically mild, ensuring the stability of the imidazole ring.
Major Products
The major products formed from these reactions include various substituted imidazoles and their derivatives, which have significant applications in pharmaceuticals and other industries .
Scientific Research Applications
2-(1H-IMIDAZOL-4-YL)-1-METHYL-ETHYLAMINE DIHYDROCHLORIDE is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the production of various functional materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(1H-IMIDAZOL-4-YL)-1-METHYL-ETHYLAMINE DIHYDROCHLORIDE involves its interaction with specific molecular targets, such as the histamine H4 receptor. This interaction can modulate various biological pathways, leading to its observed effects. The compound’s ability to act as a nucleophile also plays a significant role in its chemical reactivity.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(1H-IMIDAZOL-4-YL)-1-METHYL-ETHYLAMINE DIHYDROCHLORIDE include:
- 2-(1-Methyl-1H-imidazol-4-yl)acetic acid hydrochloride
- (1R,2R)-2-(1H-imidazol-4-yl)cyclopropan-1-amine dihydrochloride
Uniqueness
What sets this compound apart from similar compounds is its specific interaction with the histamine H4 receptor and its versatile chemical reactivity. These properties make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1-(1H-imidazol-5-yl)propan-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-5(7)2-6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHCNQFUWDFPCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CN1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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